molecular formula C11H16O2S B14534899 3-(Benzenesulfinyl)-2-methylbutan-2-ol CAS No. 62291-99-0

3-(Benzenesulfinyl)-2-methylbutan-2-ol

Cat. No.: B14534899
CAS No.: 62291-99-0
M. Wt: 212.31 g/mol
InChI Key: OKMMXMVCAAYKQL-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-2-methylbutan-2-ol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-2-methylbutan-2-ol typically involves multiple steps. One common method includes the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by conversion to benzenesulfinyl chloride, and finally esterification with methanol . Another approach involves the use of thioglycoside donors in glycosylation reactions, where 1-benzenesulfinyl piperidine is used as a promoter .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenesulfonyl derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-(Benzenesulfinyl)-2-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-2-methylbutan-2-ol involves its interaction with molecular targets through its benzenesulfinyl group. This group can participate in various chemical reactions, influencing the compound’s biological activity. For example, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

62291-99-0

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

3-(benzenesulfinyl)-2-methylbutan-2-ol

InChI

InChI=1S/C11H16O2S/c1-9(11(2,3)12)14(13)10-7-5-4-6-8-10/h4-9,12H,1-3H3

InChI Key

OKMMXMVCAAYKQL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)S(=O)C1=CC=CC=C1

Origin of Product

United States

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